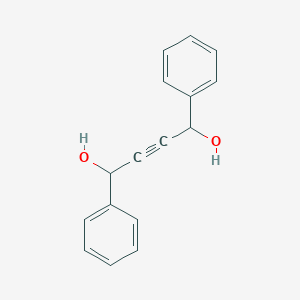
1,4-Diphenylbut-2-yne-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenylbut-2-yne-1,4-diol is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomedical Applications
- Drug Delivery Systems : Research indicates that DPB can be utilized in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. This property enhances the bioavailability of drugs and allows for controlled release mechanisms .
- Tissue Engineering : The compound's biocompatibility makes it a candidate for scaffolding materials in tissue engineering applications. Its structural properties can support cell attachment and proliferation, essential for tissue regeneration .
- Medical Device Coatings : DPB is being explored as a coating material for medical devices, offering potential antimicrobial properties that could reduce infection rates associated with implantable devices .
Industrial Applications
- Plasticizers : DPB serves as an effective plasticizer in polymer formulations, improving flexibility and resilience in plastics used across various industries .
- Coatings and Paints : The compound acts as a crosslinking agent in coatings and paints, enhancing properties such as hardness and weather resistance. This application is crucial for outdoor materials exposed to harsh environmental conditions .
- Corrosion Inhibitors : In metalworking fluids, DPB is used as a corrosion inhibitor, protecting metal surfaces from oxidation and wear during machining processes .
Case Study: Synthesis of Photochromic Materials
A notable application of 1,4-Diphenylbut-2-yne-1,4-diol is its role in synthesizing photochromic materials. A study demonstrated that when reacted with naphthols under acidic conditions, DPB facilitated the formation of vinylnaphthofurans—compounds that change color upon exposure to light . This reaction showcases the versatility of DPB in creating functional materials for optical applications.
Table 1: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Biomedical | Drug delivery systems | Enhanced bioavailability |
| Tissue engineering | Supports cell attachment | |
| Medical device coatings | Potential antimicrobial properties | |
| Industrial | Plasticizers | Improved flexibility in plastics |
| Coatings and paints | Enhanced durability | |
| Corrosion inhibitors | Protects metal surfaces | |
| Research | Synthesis of photochromic materials | Color-changing properties |
特性
CAS番号 |
4482-17-1 |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC名 |
1,4-diphenylbut-2-yne-1,4-diol |
InChI |
InChI=1S/C16H14O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H |
InChIキー |
JYKDEDMACOKPEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |
正規SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |
Key on ui other cas no. |
4482-17-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















